1-Ethyl-1H-naphtho[2,3-D]imidazole
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Overview
Description
1-Ethyl-1H-naphtho[2,3-D]imidazole is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse biological activities and are widely used in medicinal chemistry The structure of this compound consists of a naphthalene ring fused to an imidazole ring, with an ethyl group attached to the nitrogen atom of the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-1H-naphtho[2,3-D]imidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-naphthylamine with ethyl isocyanate under acidic conditions to form the imidazole ring. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the temperature is maintained at around 80-100°C. The product is then purified by recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as palladium or nickel, can enhance the reaction efficiency. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1H-naphtho[2,3-D]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced imidazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, with reagents such as bromine or nitric acid, to introduce halogen or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated or nitrated naphthoimidazole compounds.
Scientific Research Applications
1-Ethyl-1H-naphtho[2,3-D]imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate.
Industry: Utilized in the development of organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1-Ethyl-1H-naphtho[2,3-D]imidazole involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, the compound may inhibit the synthesis of essential proteins or disrupt the integrity of microbial cell membranes. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific enzymes or signaling pathways.
Comparison with Similar Compounds
- 1-Methyl-1H-naphtho[2,3-D]imidazole
- 1-Phenyl-1H-naphtho[2,3-D]imidazole
- 1-Benzyl-1H-naphtho[2,3-D]imidazole
Comparison: 1-Ethyl-1H-naphtho[2,3-D]imidazole is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl, phenyl, and benzyl analogs, the ethyl derivative may exhibit different solubility, stability, and interaction with biological targets, making it a distinct compound with specific applications.
Properties
Molecular Formula |
C13H12N2 |
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Molecular Weight |
196.25 g/mol |
IUPAC Name |
3-ethylbenzo[f]benzimidazole |
InChI |
InChI=1S/C13H12N2/c1-2-15-9-14-12-7-10-5-3-4-6-11(10)8-13(12)15/h3-9H,2H2,1H3 |
InChI Key |
WVBTWGYHYANUGF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=CC3=CC=CC=C3C=C21 |
Origin of Product |
United States |
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